Cas no 1695478-81-9 (4-fluoro-2-(hydrazinylmethyl)benzonitrile)

4-fluoro-2-(hydrazinylmethyl)benzonitrile 化学的及び物理的性質
名前と識別子
-
- Benzonitrile, 4-fluoro-2-(hydrazinylmethyl)-
- 4-fluoro-2-(hydrazinylmethyl)benzonitrile
-
- インチ: 1S/C8H8FN3/c9-8-2-1-6(4-10)7(3-8)5-12-11/h1-3,12H,5,11H2
- InChIKey: OAKQVDYFECJWQB-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=CC=C(F)C=C1CNN
4-fluoro-2-(hydrazinylmethyl)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-293235-1.0g |
4-fluoro-2-(hydrazinylmethyl)benzonitrile |
1695478-81-9 | 1.0g |
$739.0 | 2023-03-01 | ||
Enamine | EN300-293235-5.0g |
4-fluoro-2-(hydrazinylmethyl)benzonitrile |
1695478-81-9 | 5.0g |
$1939.0 | 2023-03-01 | ||
Enamine | EN300-293235-1g |
4-fluoro-2-(hydrazinylmethyl)benzonitrile |
1695478-81-9 | 1g |
$739.0 | 2023-09-06 | ||
Enamine | EN300-293235-10g |
4-fluoro-2-(hydrazinylmethyl)benzonitrile |
1695478-81-9 | 10g |
$2438.0 | 2023-09-06 | ||
Enamine | EN300-293235-2.5g |
4-fluoro-2-(hydrazinylmethyl)benzonitrile |
1695478-81-9 | 2.5g |
$1531.0 | 2023-09-06 | ||
Enamine | EN300-293235-10.0g |
4-fluoro-2-(hydrazinylmethyl)benzonitrile |
1695478-81-9 | 10.0g |
$2438.0 | 2023-03-01 | ||
Enamine | EN300-293235-5g |
4-fluoro-2-(hydrazinylmethyl)benzonitrile |
1695478-81-9 | 5g |
$1939.0 | 2023-09-06 |
4-fluoro-2-(hydrazinylmethyl)benzonitrile 関連文献
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
4-fluoro-2-(hydrazinylmethyl)benzonitrileに関する追加情報
Chemical Profile of 4-fluoro-2-(hydrazinylmethyl)benzonitrile (CAS No. 1695478-81-9)
4-fluoro-2-(hydrazinylmethyl)benzonitrile, identified by its Chemical Abstracts Service (CAS) number 1695478-81-9, is a fluorinated benzonitrile derivative featuring a hydrazinylmethyl substituent. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its structural features and potential biological activities. The presence of a fluorine atom at the 4-position and a hydrazinylmethyl group at the 2-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The fluorine atom in aromatic compounds is well-documented for its ability to modulate pharmacokinetic and pharmacodynamic properties of molecules. It can enhance metabolic stability, improve binding affinity to biological targets, and influence the overall bioavailability of drugs. In the case of 4-fluoro-2-(hydrazinylmethyl)benzonitrile, the fluorine substituent may contribute to increased lipophilicity and reduced susceptibility to enzymatic degradation, thereby potentially extending the half-life of any drug candidate derived from this scaffold.
The hydrazinylmethyl group is another critical feature that imparts distinct reactivity and binding potential. Hydrazine-derived moieties are frequently incorporated into pharmacophores due to their ability to form stable bonds with various biological targets, including enzymes and receptors. This functionality has been explored in the development of antimicrobial, anti-inflammatory, and anticancer agents. The combination of a hydrazinylmethyl group with a nitrile moiety in 4-fluoro-2-(hydrazinylmethyl)benzonitrile suggests potential interactions with metal ions or participation in coordination chemistry, which could be leveraged for therapeutic applications.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated benzonitrile derivatives in addressing unmet medical needs. For instance, studies have demonstrated that fluorinated benzonitriles can serve as precursors for kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The structural motif of 4-fluoro-2-(hydrazinylmethyl)benzonitrile aligns with this trend, offering a promising platform for designing novel therapeutics.
One notable area of research involving compounds like 4-fluoro-2-(hydrazinylmethyl)benzonitrile is their application as intermediates in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play pivotal roles in numerous cellular processes, making them attractive drug targets. The unique electronic properties conferred by the fluorine atom and the reactivity of the hydrazinylmethyl group make this compound a versatile building block for generating molecules capable of disrupting aberrant PPI networks associated with diseases such as Alzheimer's and cancer.
In addition to its potential as an intermediate, preliminary studies suggest that 4-fluoro-2-(hydrazinylmethyl)benzonitrile may exhibit direct biological activity. The compound's ability to engage with biological targets could stem from its capacity to mimic natural substrates or interfere with enzyme function through covalent or non-covalent interactions. While comprehensive pharmacological evaluation is still required, the structural features of this molecule position it as a candidate for further exploration in drug discovery programs.
The synthesis of 4-fluoro-2-(hydrazinylmethyl)benzonitrile presents an interesting challenge due to the need to introduce both fluorine and hydrazinylmethyl functionalities in a regioselective manner. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or directed functionalization strategies, may be employed to achieve this goal efficiently. The development of scalable synthetic routes would be essential for translating preclinical findings into clinical applications.
From an industrial perspective, the demand for high-quality intermediates like 4-fluoro-2-(hydrazinylmethyl)benzonitrile is expected to grow as pharmaceutical companies continue to invest in innovative drug development pipelines. The compound's structural complexity and potential therapeutic relevance make it a compelling candidate for collaboration between academic researchers and industry partners. By leveraging cutting-edge synthetic techniques and computational modeling, researchers can accelerate the discovery process and bring novel treatments to patients more rapidly.
The role of computational chemistry in optimizing derivatives of 4-fluoro-2-(hydrazinylmethyl)benzonitrile cannot be overstated. Molecular modeling tools enable scientists to predict binding affinities, assess metabolic stability, and identify potential side effects before experimental validation is undertaken. This approach not only saves time but also reduces costs associated with traditional trial-and-error screening methods. As computational power continues to advance, its integration into drug discovery workflows will become increasingly indispensable.
In conclusion,4-fluoro-2-(hydrazinylmethyl)benzonitrile (CAS No. 1695478-81-9) represents a fascinating chemical entity with significant potential in pharmaceutical research. Its unique structural features—combining a fluorine atom and a hydrazinylmethyl group—make it an attractive scaffold for developing novel therapeutics targeting various diseases. Ongoing research efforts aimed at elucidating its biological activity and optimizing its synthetic pathways are likely to yield valuable insights into future drug development strategies.
1695478-81-9 (4-fluoro-2-(hydrazinylmethyl)benzonitrile) 関連製品
- 2137141-88-7((1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine)
- 392292-30-7(3,5-dimethyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 1806901-14-3(Methyl 3-(aminomethyl)-5-chloro-6-(difluoromethyl)pyridine-2-acetate)
- 286456-54-0(7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazine)
- 2137649-04-6(5-(1-Bromoethyl)-4-tert-butyl-1,2,3-thiadiazole)
- 896618-78-3(2-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraen-4-ylphenol)
- 2091792-12-8(3-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid)
- 2228558-90-3(tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate)
- 1388074-21-2(O-(2-fluoro-4-methoxyphenyl)methylhydroxylamine)
- 5205-40-3(ethyl 5-oxooctanoate)


